Gemigliptin, specifically its tartrate salt form (Gemigliptin tartrate), is a compound extensively studied for its role in addressing metabolic diseases. It is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [ [], [] ] In scientific research, Gemigliptin serves as a valuable tool for investigating metabolic pathways, particularly those related to glucose regulation and inflammation. [ [], [] ]
Gemigliptin exerts its effects primarily by inhibiting the enzyme DPP-4. [ [], [] ] This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [ [], [] ] By inhibiting DPP-4, Gemigliptin increases the levels of these incretin hormones, leading to enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and ultimately improved glycemic control. [ [], [] ]
7.1. Metabolic Syndrome: Research suggests that Gemigliptin could have potential in managing metabolic syndrome by influencing factors like body mass, cholesterol levels, and inflammation in adipose tissue. [ [] ]
7.2. Renal Fibrosis: Studies indicate that Gemigliptin might play a role in attenuating renal fibrosis, possibly by downregulating inflammatory pathways and reducing oxidative stress. [ [], [] ]
7.3. Vascular Calcification: Research in animal models and cell cultures suggests that Gemigliptin may offer protective effects against vascular calcification, a common complication in chronic kidney disease. [ [] ]
7.4. Nephrotoxicity: Preclinical studies suggest that Gemigliptin may protect against drug-induced nephrotoxicity, potentially through its anti-inflammatory and anti-apoptotic properties. [ [] ]
7.5. Endothelial-Mesenchymal Transition: Research indicates that Gemigliptin may inhibit the transition of endothelial cells into mesenchymal cells (EndMT), a process implicated in fibrosis development. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: